Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
Overview
Description
“Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate” is a chemical compound with the molecular formula CHBrNOS. It has an average mass of 222.060 Da and a monoisotopic mass of 220.914597 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .Physical and Chemical Properties Analysis
“this compound” has a density of 1.8±0.1 g/cm³, a boiling point of 276.0±20.0 °C at 760 mmHg, and a flash point of 120.7±21.8 °C. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthetic Methods and Mechanisms:
- A novel synthesis method for methyl 5-substituted thiazole-4-carboxylates using 3-bromo-2-isocyanoacrylates (BICA) was developed, with the reaction mechanism elucidated (Yamada, Fukui, & Nunami, 1995).
- Synthesis of various thiazole and polythiazolyl derivatives from thiocarboxamide and β-bromoacyl compounds showed that these compounds are promising for the synthesis of polythiazole derivatives (Shin, Nagasaki, Adachi, & Yonezawa, 2003).
Chemical Transformations and Applications:
- The synthesis of novel 2-amino-1,3-thiazole-5-carboxylates utilizing ultrasonic and thermally mediated aminolysis was achieved, expanding the scope of thiazole derivatives (Baker & Williams, 2003).
- Thiazolium-ion based organic ionic liquids (OILs) were developed, promoting the benzoin condensation of benzaldehyde, showcasing a new application in organic synthesis (Davis & Forrester, 1999).
Biological Activity and Potential Therapeutic Applications:
- The synthesis and investigation of the anti-inflammatory and analgesic activities of new imidazothiazole derivatives revealed potential therapeutic applications (Soyer Can et al., 2021).
- Synthesis of bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton showed potential against Alzheimer's disease and diabetes (Ramzan et al., 2018).
Corrosion Inhibition:
- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrated effectiveness as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media, indicating its potential in material science (Raviprabha & Bhat, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a complex compound with potential biological activity. Indole derivatives, which share some structural similarities with thiazoles, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets .
Mode of Action
For instance, some indole derivatives have been found to exhibit anti-inflammatory and analgesic activities .
Biochemical Pathways
Given the broad biological activities associated with thiazole and indole derivatives, it is likely that this compound could interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Based on the known biological activities of related compounds, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, these compounds can impact cell proliferation and apoptosis, making them potential candidates for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments . Long-term exposure to these compounds may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis . Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the efficacy and toxicity of the compound, highlighting the importance of studying its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-3-8-4(5(7)11-3)6(9)10-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINAXYSMTLVVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586059 | |
Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899897-21-3 | |
Record name | Methyl 5-bromo-2-methyl-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899897-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-2-methyl-1,3--thiazole-4-carboxylate-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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